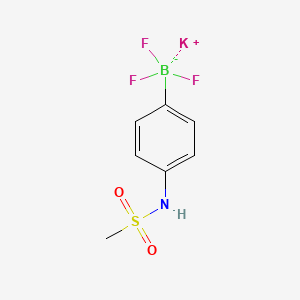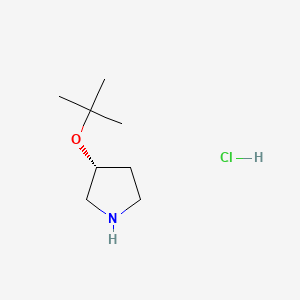
(3R)-3-(tert-butoxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(tert-butoxy)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, a five-membered ring structure containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxy group at the third position of the pyrrolidine ring and is commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl alcohol in the presence of a suitable acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is usually isolated by crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-(tert-butoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
(3R)-3-(tert-butoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(tert-butoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Pyrrolone Derivatives: These compounds share the pyrrolidine ring structure but differ in functional groups, leading to varied biological activities.
Pyrrolidinone Derivatives: Similar to pyrrolone derivatives, these compounds have a lactam ring and exhibit diverse pharmacological properties.
Uniqueness: (3R)-3-(tert-butoxy)pyrrolidine hydrochloride is unique due to the presence of the tert-butoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m1./s1 |
InChI Key |
FZIWSCKEDNWENP-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

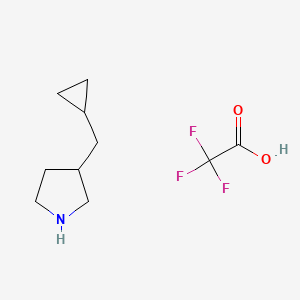



![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
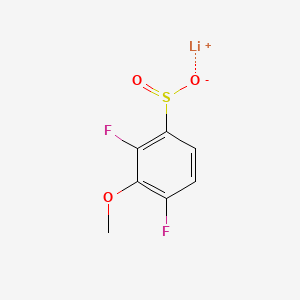
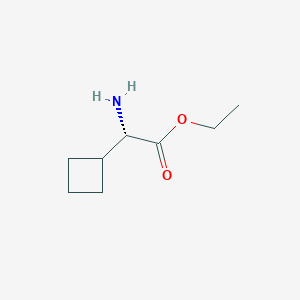
![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
